6-chloro-4-hydroxy-N-(pyridin-3-yl)quinoline-3-carboxamide
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Overview
Description
6-chloro-4-hydroxy-N-(pyridin-3-yl)quinoline-3-carboxamide is a compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-hydroxy-N-(pyridin-3-yl)quinoline-3-carboxamide typically involves the condensation of 6-chloro-4-hydroxyquinoline-3-carboxylic acid with pyridin-3-amine. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
6-chloro-4-hydroxy-N-(pyridin-3-yl)quinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride.
Substitution: The chlorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Tin(II) chloride in ethanol under reflux.
Substitution: Nucleophiles in the presence of a base like sodium hydride in DMF (dimethylformamide) at elevated temperatures.
Major Products Formed
Oxidation: Formation of 6-chloro-4-oxo-N-(pyridin-3-yl)quinoline-3-carboxamide.
Reduction: Formation of this compound with an amine group.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-chloro-4-hydroxy-N-(pyridin-3-yl)quinoline-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-4-hydroxy-N-(pyridin-3-yl)quinoline-3-carboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-4-hydroxyquinoline-3-carboxamide
- 4-hydroxy-2-quinolone
- 6-chloro-2-methylquinoline-3-carboxamide
Uniqueness
6-chloro-4-hydroxy-N-(pyridin-3-yl)quinoline-3-carboxamide is unique due to the presence of the pyridin-3-yl group, which enhances its biological activity and specificity. This structural feature distinguishes it from other quinoline derivatives and contributes to its potential therapeutic applications .
Properties
IUPAC Name |
6-chloro-4-oxo-N-pyridin-3-yl-1H-quinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O2/c16-9-3-4-13-11(6-9)14(20)12(8-18-13)15(21)19-10-2-1-5-17-7-10/h1-8H,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHSGFJSVDXVKON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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